(+/-)-10-Hydroxycamptothecin

Vue d'ensemble

Description

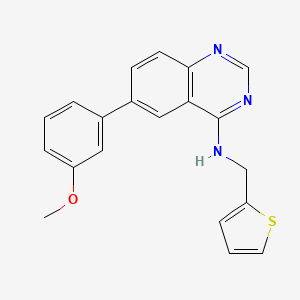

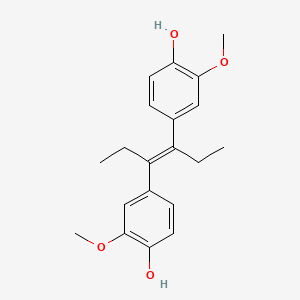

(-)-10-Hydroxycamptothecin (HCPT) is a natural product isolated from the Chinese tree Camptotheca acuminata. It is a novel cytotoxic agent that has been extensively studied for its potential to treat various forms of cancer. HCPT is a member of the camptothecin family of compounds and has been shown to exhibit potent anti-tumor activity both in vivo and in vitro. HCPT has been used in clinical trials for the treatment of a variety of cancer types, including ovarian cancer, lung cancer, and colorectal cancer. It has also been used in preclinical studies to investigate the mechanism of action of HCPT and its therapeutic potential.

Applications De Recherche Scientifique

Antitumor Activity

HCPT has been shown to have a broad spectrum of antitumor activity against breast, colon, lung, and ovarian cancers in clinical practice . It has been found to be more potent and less toxic than camptothecin (CPT) in experiments on animals and in human clinical evaluations . It reduces DNA synthesis in vitro in murine hepatoma cells and inhibits the proliferation of hepatoma HepG2, Bcl-7402 and Bcl-7404 cells in a dose-dependent manner .

Water Solubility Improvement

In order to improve the antitumor activity and water solubility of HCPT, a series of novel HCPT conjugates were designed and synthesized by conjugating polyethylene glycol (PEG) to the 10-hydroxyl group of HCPT via a valine spacer . This approach significantly improved the water solubility of HCPT .

Nanoparticle Preparation

The feasibility of HCPT nanoparticle preparation using supercritical antisolvent (SAS) precipitation has been studied . The influences of various experimental factors on the mean particle size (MPS) of HCPT nanoparticles were investigated .

Physicochemical Properties

The physicochemical properties of HCPT nanoparticles prepared by supercritical antisolvent (SAS) process were studied . The results showed a significant increase in dissolution rate compared to unprocessed HCPT .

Cell Labeling

The distribution of HCPT in HeLa cells was observed by fluorescence microscopy, which provides a scientific basis for its application in cell labeling .

Synthesis of Novel Conjugates

In order to improve the antitumor activity and water solubility of HCPT, a series of novel HCPT conjugates were designed and synthesized . These conjugates exhibited controlled release of HCPT and excellent antitumor in vitro activity .

Mécanisme D'action

Target of Action

10-Hydroxycamptothecin (HCPT) primarily targets DNA topoisomerase I . This enzyme plays a crucial role in DNA replication by relieving the torsional stresses of supercoiled DNA .

Biochemical Pathways

The primary biochemical pathway affected by HCPT is the DNA replication process . By inhibiting topoisomerase I, HCPT disrupts the normal unwinding and rewinding of DNA strands, which is essential for DNA replication and transcription . This disruption can lead to DNA damage and ultimately cell death .

Pharmacokinetics

The pharmacokinetics of HCPT involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that HCPT’s active metabolite, SN-38, exhibits a three-compartment model with terminal elimination half-lives of 140.4 and 428.6 minutes following intravenous administration at doses of 3 or 10 mg/kg .

Result of Action

The primary result of HCPT’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage through its interaction with topoisomerase I, HCPT can trigger cell death, making it effective against various types of cancer .

Action Environment

The action of HCPT can be influenced by various environmental factors. For instance, the formulation of HCPT can affect its stability and efficacy . In one study, encapsulating HCPT in liposomes resulted in a more stable and soluble form of the drug, allowing for increased affinity to lipid membranes and improved delivery to tumor sites .

Propriétés

IUPAC Name |

19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWSQZCWOQZXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501125515 | |

| Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501125515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-10-Hydroxycamptothecin | |

CAS RN |

64439-81-2, 19685-09-7 | |

| Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64439-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501125515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4,9-dihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-Hydroxycamptothecin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

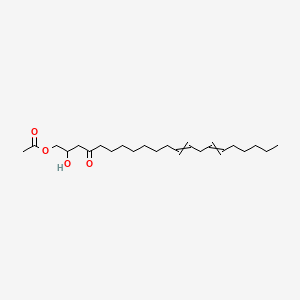

![(6S,7S,10R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1229701.png)

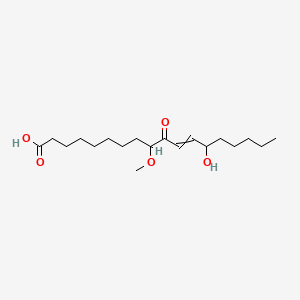

![[2-methoxy-5-[7-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-6-methyl-3,4,5-trisulfooxyoxan-2-yl]oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1229706.png)

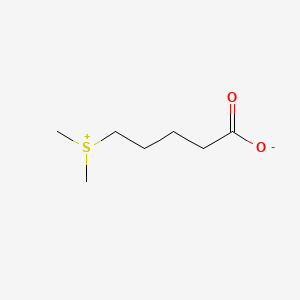

![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]acetic acid methyl ester](/img/structure/B1229710.png)